N-[1-(furan-2-yl)ethyl]cycloheptanamine
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Overview
Description
N-[1-(furan-2-yl)ethyl]cycloheptanamine is an organic compound with the molecular formula C13H21NO. It consists of a cycloheptane ring attached to an amine group, which is further connected to a furan ring through an ethyl linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(furan-2-yl)ethyl]cycloheptanamine typically involves the reaction of cycloheptanone with furan-2-yl ethylamine under specific conditions. The process may include the use of catalysts and solvents to facilitate the reaction. One common method involves the use of a reducing agent such as sodium borohydride to reduce the intermediate imine formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems and advanced purification techniques such as chromatography can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[1-(furan-2-yl)ethyl]cycloheptanamine undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The amine group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents such as thionyl chloride and phosphorus tribromide are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include furan-2-carboxylic acid derivatives, alcohols, and substituted amines.
Scientific Research Applications
N-[1-(furan-2-yl)ethyl]cycloheptanamine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N-[1-(furan-2-yl)ethyl]cycloheptanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential role in modulating inflammatory and microbial pathways .
Comparison with Similar Compounds
Similar Compounds
N-[1-(furan-2-yl)ethyl]cyclohexanamine: Similar structure but with a cyclohexane ring instead of a cycloheptane ring.
Furan-2-yl ethylamine: Lacks the cycloheptane ring, making it structurally simpler.
Uniqueness
N-[1-(furan-2-yl)ethyl]cycloheptanamine is unique due to the presence of both a cycloheptane ring and a furan ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C13H21NO |
---|---|
Molecular Weight |
207.31 g/mol |
IUPAC Name |
N-[1-(furan-2-yl)ethyl]cycloheptanamine |
InChI |
InChI=1S/C13H21NO/c1-11(13-9-6-10-15-13)14-12-7-4-2-3-5-8-12/h6,9-12,14H,2-5,7-8H2,1H3 |
InChI Key |
ARXAEJJXRLIAMN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CO1)NC2CCCCCC2 |
Origin of Product |
United States |
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